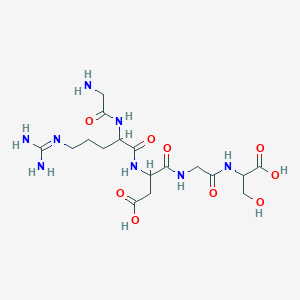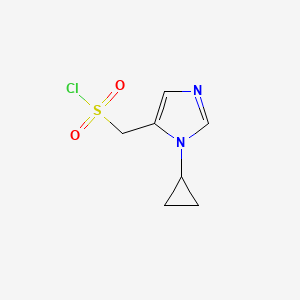![molecular formula C18H24O6S B12105748 (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol 17-sulfate is a conjugated estrogen, specifically a sulfate ester of estriol. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. Estriol 17-sulfate is formed by the sulfation of the C17 hydroxyl group of estriol. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estriol 17-sulfate can be synthesized through the sulfation of estriol. The process typically involves the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective sulfation at the C17 position.
Industrial Production Methods
In industrial settings, the production of estriol 17-sulfate may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Estriol 17-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to release estriol and sulfuric acid.
Oxidation: Estriol 17-sulfate can be oxidized to form estrone sulfate.
Reduction: The compound can be reduced to form estriol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Hydrolysis: Estriol and sulfuric acid.
Oxidation: Estrone sulfate.
Reduction: Estriol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the behavior of sulfate esters.
Biology: Investigated for its role in pregnancy and fetal development.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
Estriol 17-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Estriol 17-sulfate is compared with other estrogen sulfates such as estrone sulfate and estradiol sulfate. While all these compounds are conjugated estrogens, they differ in their structure and biological activity. Estriol 17-sulfate is unique due to its specific sulfation at the C17 position, which influences its pharmacokinetics and receptor binding affinity.
Similar Compounds
Estrone sulfate: A sulfate ester of estrone, another major estrogen.
Estradiol sulfate: A sulfate ester of estradiol, the most potent estrogen.
Estriol 3-sulfate: A sulfate ester of estriol with sulfation at the C3 position.
Estriol 17-sulfate stands out due to its distinct physiological roles and potential therapeutic applications, making it a compound of significant interest in scientific research and medicine.
Eigenschaften
IUPAC Name |
(3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)


![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)


![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)
![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)




![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
